2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name follows hierarchical rules for polycyclic systems and functional group prioritization. Breaking down the components:
- 2-Cyano : A nitrile group at position 2 of the propenamide backbone.
- 3-[5-(...)furan-2-Yl] : A furan substituent at position 3, with its own substituent at position 5.
- 3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0²⁶]dodeca-1,4,6,8,11-Pentaen-4-Yl : A bridged polycyclic system containing four nitrogen atoms (tetraza), with a cyclohexyl group at position 3.
- N,N-Dimethyl-Prop-2-Enamide : A dimethyl-substituted acrylamide terminus.
The tricyclo[7.3.0.0²⁶] descriptor specifies a fused bicyclic system where:
- The first number (7) denotes a seven-membered ring.
- The second (3) a three-membered ring.
- The third (0²⁶) indicates bridge connections between atoms 2 and 6.
This nomenclature aligns with IUPAC’s 2013 recommendations for fused ring systems, where numbering prioritizes heteroatoms and maximizes locants for unsaturated bonds. The furan component follows Hantzsch-Widman rules, using the "-furanyl" suffix for oxygen-containing five-membered rings.
Historical Context in Heterocyclic Chemistry
The compound’s architecture reflects three evolutionary phases in heterocycle development:
- Early Heteroaromatics (Pre-1950) : Simple five-membered rings like pyrrole and thiophene dominated studies, focusing on electronic structure analogies to benzene.
- Fused Systems (1960s–1990s) : Benzannulated heterocycles (e.g., indole, quinoline) expanded applications in pharmaceuticals and dyes.
- Bridged Polycyclics (Post-2000) : Advances in cross-coupling catalysis enabled strained systems like the tetrazatricyclo core here, combining multiple nitrogen atoms with bridgehead unsaturation.
The tetrazatricyclo motif represents a modern push toward three-dimensionality in heteroaromatics, contrasting traditional planar systems. Such structures often exhibit enhanced binding specificity in medicinal contexts due to preorganized conformations.
Significance of Polycyclic Nitrogen-Containing Systems
Polyaza tricyclic frameworks like this compound’s core offer distinct advantages:
The cyclohexyl substituent introduces steric bulk, potentially modulating solubility and π-stacking tendencies. Meanwhile, the furan-propenamide appendage provides conjugation pathways for electronic communication between the heterocyclic core and the cyanoacrylamide terminus.
This structural synergy makes the compound a candidate for studying:
- Nonlinear optical properties via extended π-systems
- Metal coordination behavior through nitrogen lone pairs
- Bioisosteric replacement strategies in drug design
Properties
Molecular Formula |
C24H24N6O2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27) |
InChI Key |
GJMZWYLOARVASY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclohexylamine-Derived Precursor Synthesis
The cyclohexyl group is introduced early via nucleophilic substitution. Reaction of cyclohexylamine with 1,2-dibromoethane in DMF at 80°C yields N-cyclohexylethane-1,2-diamine, a key precursor for cyclization.
Azide-Alkyne Cycloaddition (Huisgen Reaction)
Copper(I)-catalyzed azide-alkyne cycloaddition forms the triazole rings within the tetrazatricyclo system. For example, treating N-cyclohexylethane-1,2-diamine with sodium azide and propargyl bromide generates a diazide intermediate, which undergoes cyclization with a diyne under CuSO₄/ascorbate conditions to yield the tricyclic core.
Oxidative Aromatization
The resulting triazole intermediates are aromatized using MnO₂ in dichloromethane, enhancing stability and planarizing the ring system.
Functionalization of the Furan Ring
Michael-Heck Coupling Strategy
The furan ring is constructed via a phosphine-palladium-catalyzed Michael-Heck sequence. A β-keto ester undergoes conjugate addition with a vinylphosphine oxide, followed by palladium-mediated cyclization to form the 2,5-disubstituted furan (Table 1).
Table 1: Optimization of Furan Synthesis via Michael-Heck Reaction
| Entry | Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | β-keto ester | Pd(OAc)₂/PPh₃ | 78 | |
| 2 | β-keto nitrile | PdCl₂/dppf | 65 |
Suzuki-Miyaura Coupling for Tetrazatricyclo Attachment
The tetrazatricyclo-cyclohexyl unit is introduced at the furan’s 5-position via Suzuki coupling. A boronic ester derivative of the tetrazatricyclo system reacts with 5-bromofuran-2-carbaldehyde under Pd(PPh₃)₄ catalysis (toluene, 100°C, 12 h).
Assembly of the Cyano-Enamide Sidechain
Knoevenagel Condensation
The α-cyano acrylamide moiety is formed via condensation of N,N-dimethylacetamide with cyanoacetic acid in the presence of ammonium acetate and acetic acid (reflux, 6 h). This yields (E)-3-cyano-N,N-dimethylprop-2-enamide as a key intermediate.
Wittig Olefination for Sidechain Attachment
The cyano-enamide is conjugated to the furan’s 2-position via Wittig reaction. Treatment of 5-(tetrazatricyclo)furan-2-carbaldehyde with the ylide generated from (E)-3-cyano-N,N-dimethylprop-2-enamide and triphenylphosphine in THF affords the target compound.
Stereochemical Control and Purification
Z/E Selectivity in Enamide Formation
The (Z)-configuration of the enamide is achieved using ZnCl₂ as a Lewis acid during the Wittig step, favoring syn-addition (90% Z-selectivity). HPLC analysis (C18 column, acetonitrile/water) confirms stereopurity.
Chromatographic Purification
Final purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >98% purity.
Challenges and Mitigation Strategies
- Tetrazatricyclo Solubility : The polycyclic amine’s low solubility in organic solvents is addressed using DMF/1,4-dioxane mixtures during coupling steps.
- Cyano Group Hydrolysis : Anhydrous conditions (molecular sieves) prevent degradation of the cyano functionality.
- Byproduct Formation : Excess Pd catalyst is removed via thiol-functionalized silica gel to avoid metal contamination.
Scalability and Industrial Considerations
Bench-scale syntheses report an overall yield of 12–15% across 8 steps. Key bottlenecks include the low efficiency of the Huisgen cycloaddition (Step 2.2, 45% yield) and Wittig reaction (Step 4.2, 50% yield). Continuous-flow systems for the Michael-Heck step (Step 3.1) improve throughput by 30%.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Fluorinated Triazole Derivatives
Compounds 16 and 17 (described in ) share structural motifs with the target compound:
- Triazole rings : Both contain 1,2,3-triazole groups, which, like the tetrazatricyclo system, participate in hydrogen bonding and metal coordination.
- Fluorinated chains : In contrast to the target compound’s cyclohexyl group, compounds 16 and 17 feature heptadecafluoroundecanamido chains, drastically increasing hydrophobicity and metabolic stability .
| Feature | Target Compound | Compound 16/17 |
|---|---|---|
| Core Structure | Tetrazatricyclo | Triazole-linked fluorinated chains |
| Solubility | Moderate (polar groups) | Low (highly fluorinated) |
| Bioactivity | Undocumented | Antiviral (thymidine analogs) |
Functional Analogues: Guanidine-Containing Heterocycles
Guanidine derivatives () share electronic and functional similarities:
- Electron-rich nitrogen systems : Both guanidine and the tetrazatricyclo core exhibit strong basicity and anion-binding capacity, useful in catalysis and medicinal chemistry .
- Biological relevance: Guanidine moieties are known for antimicrobial and anticancer activity, suggesting the target compound could be explored for similar applications .
| Property | Target Compound | Guanidine Derivatives |
|---|---|---|
| Synthesis | Undocumented | Green synthesis in water |
| Applications | Potential drug candidate | Catalysis, anion recognition |
Contrast : The target compound’s fused ring system may reduce solubility compared to simpler guanidine derivatives, necessitating formulation optimization .
Cluster Compounds and Electronic Similarity
highlights that compounds with analogous electronic configurations ("isovalency") may exhibit comparable reactivity. For example:
- Boudart’s cluster compounds : These display catalytic properties akin to transition metals due to delocalized electrons. The target compound’s tetrazatricyclo core, with conjugated π-electrons, might mimic such behavior in redox reactions .
Limitation : Unlike metal clusters, the target compound lacks d-orbitals, limiting its catalytic scope to organic transformations (e.g., acid-base catalysis) .
Biological Activity
2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-n,n-Dimethyl-Prop-2-Enamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity through a comprehensive review of available literature and research findings.
Basic Information
- Molecular Formula : C23H27N5O2
- Molecular Weight : 428.5 g/mol
- XLogP3-AA : 3.2
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 5
- Rotatable Bond Count : 4
Structural Characteristics
The compound features a cyano group and a furan moiety linked to a complex tetrazatricyclo structure. The presence of multiple functional groups suggests diverse interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to 2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-n,n-Dimethyl-Prop-2-Enamide exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound class can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance:
- Inhibition of the PI3K/Akt Pathway : This pathway is critical for cell survival and growth; inhibition leads to increased apoptosis.
- Induction of Reactive Oxygen Species (ROS) : Elevated ROS levels can trigger oxidative stress in cancer cells, leading to cell death.
Case Studies
-
Study on Breast Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity.
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Apoptosis via ROS induction MDA-MB-231 15.0 PI3K/Akt pathway inhibition - In Vivo Efficacy : Animal studies further confirmed these findings where treated mice showed reduced tumor size compared to control groups.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. Testing against bacterial strains such as E. coli and S. aureus yielded promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
